4-oxo-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4H-chromene-2-carboxamide
Description
The compound 4-oxo-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4H-chromene-2-carboxamide is a structurally complex molecule featuring three distinct pharmacophores:
- 4H-chromene-2-carboxamide: A chromene (benzopyrone) core linked to a carboxamide group, a motif associated with diverse biological activities, including antimicrobial and anti-inflammatory effects .
- Thieno[3,4-c]pyrazole: A fused bicyclic system combining thiophene and pyrazole rings, which enhances metabolic stability and binding affinity in medicinal chemistry .
- Tetrahydrofuran (THF)-derived substituent: A 2-((tetrahydrofuran-2-yl)methyl)aminoethyl side chain, which may improve solubility and target interactions through hydrogen bonding or lipophilic interactions.
Properties
IUPAC Name |
4-oxo-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S/c27-17-8-19(31-18-6-2-1-5-14(17)18)22(29)24-21-15-11-32-12-16(15)25-26(21)10-20(28)23-9-13-4-3-7-30-13/h1-2,5-6,8,13H,3-4,7,9-12H2,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOSGDPCNIOWLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-oxo-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4H-chromene-2-carboxamide (CAS Number: 1105250-20-1) is a complex organic molecule with potential biological activity. This article reviews its biological properties, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 454.5 g/mol. The structure features a chromene backbone fused with a thieno[3,4-c]pyrazole moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O5S |
| Molecular Weight | 454.5 g/mol |
| CAS Number | 1105250-20-1 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thieno[3,4-c]pyrazole and chromene derivatives. The detailed synthetic pathway is crucial for understanding how structural modifications can influence biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Compounds in the same class have shown promising antifungal activity against various strains of fungi. The presence of specific functional groups enhances this activity.
- Antibacterial Activity : The compound's potential as an antibacterial agent has also been explored. Preliminary tests indicate activity against Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound's structure suggests potential anticancer activity due to its ability to interact with cellular pathways involved in tumor growth:
- Mechanism of Action : Similar compounds have been shown to inhibit certain enzymes critical for cancer cell proliferation, such as GARFTase and other folate-dependent enzymes .
- In Vivo Studies : Animal models treated with structurally related compounds exhibited reduced tumor sizes, indicating that the chromene-thienopyrazole framework may be effective in targeting cancer cells.
Comparative Analysis with Related Compounds
To further understand the biological impact of This compound , a comparative analysis with other known compounds was conducted:
Scientific Research Applications
Structural Characteristics
The compound's molecular formula is , with an approximate molecular weight of 454.5 g/mol. Its structure includes:
- Chromene Core : A bicyclic structure contributing to the compound's stability and biological activity.
- Thieno-Pyrazole Moiety : Imparts potential anticancer properties.
- Tetrahydrofuran Substituent : Enhances solubility and bioavailability.
Medicinal Chemistry
The compound shows promise as a scaffold for developing new therapeutic agents due to its ability to interact with multiple biological targets. Potential applications include:
- Anticancer Activity : The thieno-pyrazole component is known for its anticancer properties, making this compound a candidate for further pharmacological studies aimed at cancer treatment.
- Anti-inflammatory Properties : The chromene structure may contribute to anti-inflammatory effects, relevant in treating chronic inflammatory diseases.
Case Studies and Research Findings
- Antifungal Activity : Similar compounds have demonstrated antifungal properties against various strains of fungi. For instance, analogs with structural similarities showed effective inhibition against Fusarium oxysporum .
- Pharmacological Studies : Interaction studies are crucial for elucidating the mechanism of action of this compound. Research indicates that derivatives with specific functional groups exhibit enhanced biological activities compared to simpler analogs .
Comparison with Similar Compounds
Chromene-Thiazolidinone Hybrids ()
The compound N-[2-(6-methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide (Fig. 1) shares the chromene-carboxamide moiety but replaces the thienopyrazole with a thiazolidinone ring. Key differences:
- Core Heterocycle: Thiazolidinone () vs. thienopyrazole (target compound). Thiazolidinones are known for antifungal activity , while thienopyrazoles may offer improved π-π stacking due to aromaticity.
Table 1: Structural Comparison of Chromene-Based Analogues
Benzothiazole-Thiazolidinone Derivatives ()
Compounds such as N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g, ) feature a benzothiazole-thiazolidinone scaffold. Comparisons:
- Synthesis Yields: Derivatives in were synthesized in moderate-to-high yields (37–70% in ethanol) , whereas the target compound’s synthetic route is unspecified.
- Substituent Effects : Chlorophenyl or fluorophenyl groups in enhance lipophilicity, whereas the THF group in the target compound may balance solubility and membrane permeability.
Pyrazole and Dihydropyridine Derivatives ()
- Antimalarial Pyrazole Carboxamides (): Compounds like 5-((arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide share the pyrazole-carboxamide motif but lack chromene or thieno-fused systems. The morpholino group in may enhance solubility compared to the THF group .
- Dihydropyridine-Furyl Derivatives (): Structures such as 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide highlight the role of furan in electron-rich environments, contrasting with the THF group’s saturated oxygen ring in the target compound .
Q & A
Q. How can the molecular structure of the compound be confirmed using spectroscopic methods?
The compound’s structure can be validated via a combination of 1H/13C NMR (to assign proton and carbon environments), FT-IR (to identify functional groups like amides, ketones, and heterocyclic rings), and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural elucidation, as demonstrated for analogous chromene-thiazolidinone hybrids .
Q. What are the critical steps in synthesizing this compound?
Synthesis typically involves multi-step reactions , starting with the preparation of the thieno[3,4-c]pyrazole core, followed by coupling with the chromene-carboxamide moiety. Key steps include:
- Amide bond formation between the thienopyrazole and chromene-carboxamide using coupling agents like EDCI/HOBt.
- Optimization of reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity, as seen in similar thienopyrazole derivatives .
- Final purification via column chromatography or recrystallization .
Q. What preliminary assays are recommended to assess biological activity?
Initial screening should include:
- Enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic and amide motifs.
- Cytotoxicity testing (e.g., MTT assay on cancer cell lines) based on structural analogs showing anticancer potential .
- Solubility profiling in DMSO/PBS to determine suitable concentrations for in vitro studies .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during characterization?
Discrepancies may arise from dynamic conformational changes (e.g., amide bond rotation) or solvent-induced polymorphism . Mitigation strategies:
- Compare solid-state (X-ray) and solution-state (NMR) data to identify conformational flexibility .
- Use variable-temperature NMR to detect equilibria between rotamers .
- Validate with DFT computational modeling to predict stable conformers .
Q. What experimental approaches optimize the compound’s pharmacokinetic properties?
To improve solubility and bioavailability:
- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) to the tetrahydrofuran or chromene moieties .
- Co-crystallization with cyclodextrins or surfactants to enhance aqueous solubility .
- Metabolic stability assays (e.g., liver microsome testing) to identify vulnerable sites for structural modification .
Q. How can reaction mechanisms for key transformations (e.g., amide coupling) be elucidated?
Mechanistic studies require:
- Kinetic monitoring via HPLC or in-situ IR to track intermediate formation.
- Isotopic labeling (e.g., 18O in carbonyl groups) to trace bond rearrangements .
- Computational studies (e.g., DFT) to map energy barriers and transition states, as applied to similar pyrazole-chromene systems .
Q. What strategies address low yields in the final coupling step?
Yield optimization may involve:
- Screening alternative coupling reagents (e.g., HATU instead of EDCI) for sterically hindered amines.
- Using microwave-assisted synthesis to reduce reaction time and improve efficiency .
- Introducing protecting groups (e.g., Boc) on reactive sites to prevent side reactions .
Data Analysis & Contradiction Resolution
Q. How should researchers interpret conflicting bioactivity data across cell lines?
Discrepancies may stem from cell-specific uptake mechanisms or metabolic differences . Recommended steps:
- Perform cellular accumulation studies (e.g., LC-MS quantification of intracellular compound levels).
- Validate target engagement via western blotting or thermal shift assays .
- Use multi-omics profiling to identify resistance pathways in non-responsive cell lines .
Q. What methods validate the compound’s stability under physiological conditions?
Conduct accelerated stability studies :
- pH-dependent degradation : Incubate in buffers (pH 1–10) and monitor via HPLC .
- Photostability testing : Expose to UV-Vis light and assess decomposition products .
- Plasma stability assays : Incubate with human/animal plasma and quantify parent compound loss .
Methodological Tables
Table 1: Key Characterization Techniques
| Technique | Application | Reference |
|---|---|---|
| X-ray crystallography | Definitive structural assignment | |
| 2D NMR (COSY, HSQC) | Assign proton-carbon correlations | |
| HRMS | Confirm molecular formula |
Table 2: Common Synthetic Challenges & Solutions
| Challenge | Solution |
|---|---|
| Low coupling yield | Use HATU, microwave assistance |
| Polymorphism | Screen co-crystallizing agents |
| Rotameric ambiguity | Variable-temperature NMR |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
